K67

Beschreibung

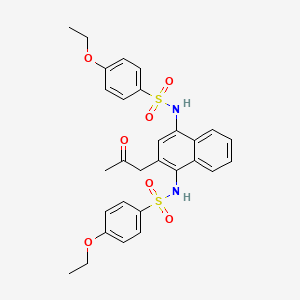

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]-3-(2-oxopropyl)naphthalen-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7S2/c1-4-37-22-10-14-24(15-11-22)39(33,34)30-28-19-21(18-20(3)32)29(27-9-7-6-8-26(27)28)31-40(35,36)25-16-12-23(13-17-25)38-5-2/h6-17,19,30-31H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIVGOOWLHGDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ki-67 protein function in cell cycle

An In-depth Technical Guide to the Core Functions of Ki-67 in the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ki-67 protein, encoded by the MKI67 gene, is a nuclear protein fundamentally associated with cellular proliferation.[1] Its expression is tightly regulated throughout the cell cycle, being present in all active phases (G1, S, G2, and mitosis) but conspicuously absent in quiescent (G0) cells.[1][2] This characteristic has established Ki-67 as a cornerstone biomarker in pathology, particularly in oncology, for assessing the growth fraction of cell populations.[3][4] However, its role extends far beyond that of a simple marker. Emerging research has illuminated its critical functions in the spatial organization of chromatin, ribosome biogenesis, and the structural integrity of mitotic chromosomes.[5][6][7] This guide provides a comprehensive technical overview of the core functions of Ki-67 in the cell cycle, its molecular interactions, quantitative expression data, and detailed experimental protocols for its study.

Molecular Structure and Functional Domains

The human Ki-67 protein is a large biomolecule with a complex structure comprising several conserved functional domains that dictate its interactions and localization.[8][9] Understanding this architecture is crucial to deciphering its function.

-

N-Terminal Forkhead-Associated (FHA) Domain: This domain recognizes and binds to phosphorylated proteins, specifically phospho-threonine residues.[9][10] It is critical for Ki-67's interaction with its binding partner hNIFK, implicating it in cell cycle-dependent signaling pathways.[10]

-

Protein Phosphatase 1 (PP1) Binding Domain: Ki-67 contains a canonical RVxF motif that facilitates interaction with Protein Phosphatase 1 (PP1).[8][11] This interaction is vital for regulating the phosphorylation state of Ki-67 and its associated proteins, particularly during mitosis.

-

Central Tandem Repeats: A large central region of the protein is composed of numerous, heavily phosphorylated Ki-67-specific repeats.[9] The precise function of this domain is not fully understood, but its extensive phosphorylation during mitosis suggests a role in regulating protein-protein interactions and the biophysical properties of the perichromosomal layer.

-

C-Terminal Leucine/Arginine-Rich (LR) Domain: This C-terminal domain is responsible for binding to DNA and chromatin.[8][9] It is essential for Ki-67's association with chromosomes and its interaction with heterochromatin protein 1 (HP1) isoforms, thereby playing a direct role in chromatin organization.[8]

Ki-67 Function and Dynamic Localization in the Cell Cycle

The localization of Ki-67 changes dramatically throughout the cell cycle, reflecting its diverse roles in interphase and mitosis.[8][12]

Interphase Functions

During interphase, Ki-67 is predominantly found in the nucleolus, the site of ribosome biogenesis.[1][9] Its functions during this phase are twofold:

-

Ribosome Biogenesis: Ki-67 is physically associated with the chromatin of the ribosomal RNA (rRNA) gene cluster.[7][13] Its inactivation leads to an inhibition of rRNA synthesis.[1] It also partners with proteins like GNL2 and MDN1 to regulate the export of the 60S pre-ribosomal subunit from the nucleolus, a critical step for ribosome assembly.[14][15]

-

Chromatin Organization: Ki-67 plays a crucial role in organizing heterochromatin. It localizes to the chromatin-nucleolus interface, anchoring chromatin to the nucleolar periphery.[16] Depletion of Ki-67 results in the loss of chromatin from the nucleolar rim and interior, leading to a more rounded nucleolar shape.[16] It competes with the nuclear lamina for interaction with late-replicating DNA and helps control the replication timing of centromeric regions.[5]

Mitotic Functions

At the onset of mitosis, as the nucleolus disassembles, Ki-67 is redistributed to coat the surface of condensed chromosomes.[9] Here, it becomes a key component of the perichromosomal layer (PCL) , a ribonucleoprotein sheath that surrounds the chromosomes.[8][12]

-

Chromosome Segregation: Within the PCL, Ki-67 acts as a biological surfactant, creating a repulsive field that prevents individual chromosomes from aggregating into a single mass.[5][17] This function is essential for proper chromosome alignment and segregation during anaphase.

-

Genome Stability: The PCL, organized by Ki-67, ensures the balanced inheritance of nucleolar material into daughter cells.[18] Acute depletion of Ki-67 leads to the absence of the PCL, causing DNA damage as cells traverse mitosis.[18] This effect is exacerbated when the tumor suppressor p53 is also depleted, resulting in significant genome instability, including anaphase bridges and micronuclei formation.[18]

Quantitative Analysis of Ki-67 Expression

The level of Ki-67 protein expression is not binary but graded, changing dynamically through the cell cycle phases.[19] This quantitative variation provides a more nuanced view of the proliferative state of a cell population.

Table 1: Ki-67 Protein Expression and Localization Across the Cell Cycle

| Cell Cycle Phase | Ki-67 Expression Level | Primary Localization | Key Functions |

|---|---|---|---|

| G0 (Quiescence) | Absent/Undetectable | - | - |

| G1 Phase | Low, begins to accumulate | Nucleolus | Ribosome biogenesis, heterochromatin organization |

| S Phase | Markedly increases | Nucleolus | Ribosome biogenesis, control of replication timing |

| G2 Phase | High | Nucleolus | Preparation for mitosis |

| M Phase (Mitosis) | Peak levels | Perichromosomal Layer (PCL) | Chromosome segregation, genome stability |

Data synthesized from references[1][2][19].

In clinical research, the "Ki-67 index" or "Ki-67 score" quantifies the percentage of cells in a tissue sample that are positive for the protein. This serves as a prognostic and predictive biomarker in various cancers.[3][20][21]

Table 2: Examples of Ki-67 as a Prognostic Marker in Cancer

| Cancer Type | Typical High Ki-67 Cutoff | Prognostic Implication of High Ki-67 |

|---|---|---|

| Breast Cancer (HR+/HER2-) | >20% | Associated with higher recurrence risk, but also potential benefit from chemotherapy.[21][22] |

| Neuroblastoma | Variable | Correlates with higher tumor proliferation and negatively with ADC values in MRI.[23] |

| Glioblastoma | >15-20% | Indicates higher tumor aggressiveness and poorer prognosis.[24] |

| Hepatocellular Carcinoma (HCC) | Variable | Higher expression correlates with poorer overall survival.[25] |

Note: Cutoff values can vary significantly between laboratories and studies due to a lack of standardization.[21]

Experimental Protocols for Ki-67 Analysis

Accurate assessment of Ki-67 expression is paramount for both basic research and clinical applications. The primary methods employed are immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

IHC is the most common method for evaluating Ki-67 in clinical pathology.

-

Deparaffinization and Rehydration:

-

Heat slides in an oven at 65°C for 1 hour.

-

Perform two washes in xylene for 5 minutes each.

-

Rehydrate through a graded ethanol series: 100% (2x), 95%, 70% for 5 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Blocking and Staining:

-

Wash slides in Tris-buffered saline with Tween-20 (TBST).

-

Inactivate endogenous peroxidase by incubating with 3% hydrogen peroxide for 10-15 minutes.[28]

-

Wash with TBST.

-

Apply a protein block (e.g., 3% normal horse serum or a commercial serum-free block) for 20-60 minutes.[26][27]

-

Incubate with primary anti-Ki-67 antibody (e.g., clone MIB-1) diluted in blocking buffer overnight at 4°C in a humidified chamber.[28]

-

-

Detection and Counterstaining:

-

Wash slides three times with TBST.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[26]

-

Wash with TBST.

-

Apply avidin-biotin complex (ABC) reagent for 30 minutes.[26]

-

Develop color using a DAB (3,3′-diaminobenzidine) substrate solution until brown staining is visible.[28]

-

Stop the reaction by rinsing with distilled water.

-

Counterstain nuclei with hematoxylin.[28]

-

-

Dehydration and Mounting:

-

Dehydrate through a graded ethanol series (70%, 95%, 100%) and xylene.

-

Coverslip with a permanent mounting medium.

-

Immunofluorescence (IF) Protocol for Cultured Cells

IF allows for high-resolution visualization of Ki-67's subcellular localization.

-

Cell Preparation:

-

Grow cells on glass coverslips in a multi-well plate to desired confluency.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with a solution of 10% goat serum and 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary anti-Ki-67 antibody diluted in blocking buffer overnight at 4°C.[29]

-

-

Detection and Counterstaining:

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Flow Cytometry Protocol for Cell Cycle Analysis

Flow cytometry enables the quantitative analysis of Ki-67 expression in single cells, often combined with DNA content analysis to resolve cell cycle phases.[30]

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Count cells and adjust concentration.

-

-

Fixation and Permeabilization:

-

While vortexing, add cold 70-80% ethanol dropwise to the cell pellet (1-5 x 10^6 cells) to fix and permeabilize.[31]

-

Incubate at -20°C for at least 2 hours (or store for longer periods).

-

-

Staining:

-

Wash cells twice with staining buffer (e.g., PBS with 1% FBS).[31]

-

Resuspend the cell pellet (1 x 10^6 cells) in 100 µl of staining buffer.

-

Add a fluorescently-conjugated anti-Ki-67 antibody (e.g., Ki-67-FITC) and incubate for 30 minutes at room temperature in the dark.[30]

-

Wash cells twice with staining buffer.

-

-

DNA Staining and Analysis:

-

Resuspend the cell pellet in 500 µl of a DNA staining solution containing a fluorescent DNA dye like Propidium Iodide (PI) or DAPI, along with RNase A.[30]

-

Incubate for 20-30 minutes at room temperature.

-

Analyze on a flow cytometer. Ki-67 fluorescence will indicate proliferative cells, while the DNA dye signal will resolve G0/G1, S, and G2/M phases.[30]

-

Conclusion

Ki-67 is an indispensable protein in the life of a proliferating cell. Its function has been progressively demystified from a simple proliferation marker to a master regulator of cellular architecture and function. It is a key player in ribosome production, a structural organizer of interphase chromatin, and a biophysical necessity for the proper segregation of chromosomes during mitosis. For researchers and drug development professionals, a deep understanding of Ki-67's multifaceted roles provides critical insights into the fundamental processes of cell proliferation and offers a robust tool for assessing the efficacy of anti-proliferative therapies. The continued standardization of quantitative assays and further exploration of its interaction network will undoubtedly solidify Ki-67's importance in both basic science and clinical practice.

References

- 1. Ki-67 (protein) - Wikipedia [en.wikipedia.org]

- 2. Cellular Proliferation and Cell Cycling | ki-67 Flow Cytometry | CellCarta [cellcarta.com]

- 3. emjreviews.com [emjreviews.com]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. Physiological functions and roles in cancer of the proliferation marker Ki-67. | Semantic Scholar [semanticscholar.org]

- 7. Ki-67 protein is associated with ribosomal RNA transcription in quiescent and proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of human Ki67 FHA domain and its binding to a phosphoprotein fragment from hNIFK reveal unique recognition sites and new views to the structural basis of FHA domain functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ki-67 Regulates Cell Cycle Progression and Heterochromatin Organization | Semantic Scholar [semanticscholar.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. The role of MKI67 in the regulation of 60S pre-ribosome nucleolar export, transcripts, energy supply, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. The chromatin-binding domain of Ki-67 together with p53 protects human chromosomes from mitotic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ki67-is-a-graded-rather-than-a-binary-marker-of-proliferation-versus-quiescence - Ask this paper | Bohrium [bohrium.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. dovepress.com [dovepress.com]

- 26. 2.7.2. Immunohistochemistry and stereological analysis of Ki-67 [bio-protocol.org]

- 27. sysy-histosure.com [sysy-histosure.com]

- 28. Immunohistochemistry (IHC) for Ki67 [bio-protocol.org]

- 29. mdpi.com [mdpi.com]

- 30. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bdbiosciences.com [bdbiosciences.com]

The Role of Ki-67 in Ribosomal RNA Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ki-67 protein, a long-established marker of cellular proliferation, has a multifaceted and debated role in the fundamental process of ribosomal RNA (rRNA) transcription and ribosome biogenesis. While its expression is tightly linked to the cell cycle, recent evidence suggests it is not essential for proliferation itself, but rather plays a crucial role in the organization of the nucleolus and the proper segregation of its components during mitosis. This guide provides an in-depth technical overview of the current understanding of Ki-67's function in rRNA transcription, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular pathways. The intricate relationship between Ki-67 and the ribosome biogenesis machinery presents potential avenues for therapeutic intervention in oncology, making a detailed understanding of its function critical for drug development professionals.

Introduction: Ki-67 Beyond a Proliferation Marker

The Ki-67 protein is a nuclear antigen exclusively expressed in proliferating cells, with its levels fluctuating throughout the cell cycle, peaking in mitosis.[1][2] For decades, this characteristic has made it an invaluable prognostic and predictive marker in cancer pathology.[3][4] However, its precise molecular functions have long remained enigmatic. Emerging research has unveiled a more nuanced role for Ki-67, extending beyond a simple indicator of cell division to a key player in the architecture of the nucleus and the regulation of ribosome biogenesis.

During interphase, Ki-67 is predominantly localized to the nucleolus, the primary site of rRNA transcription and ribosome assembly, as well as to perinucleolar and pericentromeric heterochromatin.[5][6] In mitosis, it dramatically relocates to form the perichromosomal layer, a structure that coats the condensed chromosomes.[6][7][8] This dynamic localization hints at its involvement in the disassembly and reassembly of the nucleolus during cell division and the faithful inheritance of the ribosomal synthesis machinery.

This guide will delve into the molecular mechanisms by which Ki-67 is thought to influence rRNA transcription, from its direct association with ribosomal DNA (rDNA) to its broader impact on nucleolar structure and chromatin organization.

Molecular Interactions of Ki-67 with the rRNA Transcription Machinery

Ki-67's role in rRNA transcription is underpinned by its physical interactions with both the components of the transcription machinery and the rDNA itself.

Association with Ribosomal DNA (rDNA)

Chromatin immunoprecipitation (ChIP) assays have demonstrated that Ki-67 directly associates with the chromatin of the rRNA gene cluster.[9][10] This association has been observed at both the promoter and the transcribed regions of the rDNA, suggesting a potential role in the initiation and elongation phases of transcription.[9][10]

Interaction with rRNA Transcription Factors and Processing Proteins

Mass spectrometry analysis of Ki-67 immunoprecipitates has identified a vast network of interacting proteins, a significant portion of which are involved in ribosome biogenesis.[1][5] These interactors include proteins crucial for pre-rRNA processing and ribosome assembly.[1] Furthermore, there is evidence of a close spatial proximity between Ki-67 and the upstream binding factor (UBF), a key transcription factor for RNA Polymerase I (Pol I), which is responsible for rRNA synthesis.[11]

The Functional Role of Ki-67 in rRNA Synthesis: A Controversial Landscape

The precise functional consequence of Ki-67's interaction with the rRNA machinery is a subject of ongoing debate, with conflicting findings reported in the literature.

Evidence for a Direct Role in Promoting rRNA Transcription

Several studies suggest that Ki-67 is actively involved in promoting rRNA synthesis. Early studies using chromophore-assisted light inactivation (CALI) of Ki-67 demonstrated a dramatic inhibition of Pol I-dependent rRNA synthesis.[11] This technique, which uses antibody-targeted photosensitizers to acutely inactivate a protein, pointed to a crucial role for Ki-67 in this process. Depletion of Ki-67 in some cell lines has also been reported to lead to a reduction in the levels of pre-rRNA transcripts.[5]

Evidence for a Dispensable Role in rRNA Transcription

Conversely, a growing body of evidence suggests that Ki-67 is not essential for rRNA synthesis or cell proliferation.[5][12][13] Studies using siRNA-mediated depletion or genetic knockout of Ki-67 in various human and mouse cell lines have shown no significant alteration in rRNA synthesis or cell cycle progression.[12][13] These findings challenge the notion of Ki-67 as a direct and essential activator of rRNA transcription.

Ki-67 in Mitosis: Ensuring the Inheritance of the Ribosome Factory

A more consistently observed and perhaps primary role for Ki-67 in the context of ribosome biogenesis is its function during mitosis. As cells enter mitosis, the nucleolus disassembles, and rRNA transcription ceases. Ki-67 relocates to the surface of the condensed chromosomes, forming the perichromosomal layer.[6][8] This layer acts as a scaffold for numerous nucleolar proteins and pre-rRNA, preventing their dispersal into the cytoplasm.[7][14][15] Depletion of Ki-67 prevents the association of these nucleolar components with the mitotic chromosomes.[7][14] This elegant mechanism is thought to ensure the efficient and equitable distribution of the necessary machinery for nucleolar reassembly and the resumption of rRNA transcription in the daughter cells following mitosis.

Ki-67 and Chromatin Organization: An Indirect Influence on Transcription

Ki-67's localization to perinucleolar heterochromatin during interphase suggests a role in chromatin organization.[5][6] Depletion of Ki-67 has been shown to reduce the association of heterochromatin around the nucleoli.[12] By influencing the chromatin state of the nucleolar organizing regions (NORs), where the rDNA genes reside, Ki-67 may indirectly impact the accessibility of these genes to the Pol I transcription machinery. Recent studies also propose that Ki-67, through its amphiphilic properties, anchors chromatin to the nucleolus, thereby influencing nucleolar shape and genome organization.[16][17]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the role of Ki-67 in rRNA transcription.

| Experiment | Cell Line | Observation | Fold Change / Percentage | Reference |

| Ki-67 Depletion (siRNA) | HeLa | Reduction in 47S pre-rRNA | ~40% reduction | Booth et al., 2014 |

| Ki-67 Depletion (siRNA) | HeLa, U2OS, HCT116 | No change in pre-rRNA synthesis | Not significant | Sobecki et al., 2016 |

| Ki-67 CALI | HeLa | Inhibition of rRNA synthesis | >90% inhibition | Rahmanzadeh et al., 2007 |

| Ki-67 Knockout | NIH/3T3 | No effect on rRNA synthesis | Not significant | Sobecki et al., 2016 |

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Ki-67 on rDNA

This protocol is a generalized procedure based on methodologies described in the literature.[9]

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., HeLa) to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and pellet by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).

-

Isolate nuclei by centrifugation.

-

Resuspend nuclei in sonication buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).

-

Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1-2 hours at 4°C.

-

Set aside a small aliquot of the pre-cleared chromatin as "input" control.

-

Incubate the remaining chromatin with an anti-Ki-67 antibody or a negative control IgG overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Analyze the enrichment of specific rDNA regions (e.g., promoter, 18S, 28S) by quantitative PCR (qPCR) using specific primers.

-

Calculate the fold enrichment relative to the IgG control and normalized to the input.

-

siRNA-mediated Knockdown of Ki-67 and Analysis of pre-rRNA

This protocol is a generalized procedure based on methodologies described in the literature.[5][12]

-

siRNA Transfection:

-

Seed cells (e.g., U2OS) in 6-well plates to be 30-50% confluent at the time of transfection.

-

Prepare two separate tubes: one with siRNA targeting Ki-67 (or a non-targeting control) diluted in serum-free medium, and another with a lipid-based transfection reagent diluted in serum-free medium.

-

Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the complexes dropwise to the cells.

-

Incubate the cells for 48-72 hours.

-

-

Validation of Knockdown:

-

Harvest a subset of cells to validate the knockdown efficiency by Western blotting using an anti-Ki-67 antibody.

-

-

RNA Extraction and pre-rRNA Analysis:

-

Harvest the remaining cells and extract total RNA using a suitable kit (e.g., TRIzol-based).

-

Synthesize cDNA using a reverse transcription kit with random primers.

-

Perform quantitative PCR (qPCR) using primers specific for different regions of the 47S pre-rRNA transcript (e.g., 5' ETS, ITS1, ITS2).

-

Normalize the expression levels to a stable reference gene (e.g., GAPDH).

-

Calculate the relative expression of pre-rRNA in Ki-67 depleted cells compared to control cells.

-

Signaling Pathways and Experimental Workflows

Logical Relationship of Ki-67 in Interphase rRNA Transcription

Caption: A diagram illustrating the putative interactions of Ki-67 with the rRNA transcription machinery during interphase.

Role of Ki-67 in Mitotic Inheritance of Nucleolar Components

References

- 1. The intrinsically disorderly story of Ki-67 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. youtube.com [youtube.com]

- 4. emjreviews.com [emjreviews.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. Ki-67 is a PP1-interacting protein that organises the mitotic chromosome periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Ki-67 protein is associated with ribosomal RNA transcription in quiescent and proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chromophore-assisted light inactivation of pKi-67 leads to inhibition of ribosomal RNA synthesis. | Sigma-Aldrich [merckmillipore.com]

- 12. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Chromosome clustering in mitosis by the nuclear protein Ki-67 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

Ki-67 Expression in the G0 Phase: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced expression of the Ki-67 protein, a cornerstone of proliferation analysis, with a specific focus on its state within the G0, or quiescent, phase of the cell cycle. While traditionally considered absent in G0, recent evidence points towards a more complex dynamic, challenging the binary interpretation of Ki-67 as a simple marker of proliferation versus quiescence. This guide provides a comprehensive overview of Ki-67's role, detailed experimental protocols for its detection, and a summary of the signaling pathways governing its expression, tailored for professionals in research and drug development.

The Shifting Paradigm of Ki-67 Expression in Cell Quiescence

The Ki-67 protein, encoded by the MKI67 gene, is a nuclear protein fundamentally associated with cellular proliferation. Its presence is detected throughout the active phases of the cell cycle—G1, S, G2, and mitosis—but it is characteristically absent in quiescent (G0) cells.[1][2][3] This on/off expression pattern has established Ki-67 as a widely used prognostic and predictive marker in oncology, particularly in breast cancer, where the Ki-67 labeling index informs therapeutic decisions.[4][5][6]

However, emerging research has refined this understanding, revealing that Ki-67 expression is not merely a binary state but rather a graded marker.[7][8] Studies have shown that upon entering G0, Ki-67 protein levels do not vanish instantaneously but are progressively degraded.[7][9] Consequently, the level of Ki-67 in G1 and G0 is heterogeneous and reflects the duration a cell has spent in a quiescent state.[7] This continuous degradation during G0 and G1 is mediated by the anaphase-promoting complex/cyclosome (APC/C) Cdh1.[9][10] Conversely, Ki-67 accumulation begins in the S, G2, and M phases.[7][8] This graded expression provides a more detailed narrative of a cell's proliferative history and potential to re-enter the cell cycle.

Key Functions of Ki-67

Beyond its role as a proliferation marker, Ki-67 is integral to the organization of the nucleus during the cell cycle. In interphase, it is associated with the periphery of nucleoli and contributes to chromatin organization.[9][10] During mitosis, Ki-67 relocates to the surface of chromosomes, forming a perichromosomal layer that prevents them from collapsing into a single chromatin mass.[9]

Quantitative Analysis of Ki-67 Expression

The quantification of Ki-67 is crucial for its clinical and research applications. The following tables summarize the expression patterns and levels of Ki-67 across different cell cycle phases.

| Cell Cycle Phase | Ki-67 Protein Expression | Key Characteristics |

| G0 (Quiescence) | Absent / Very Low | Protein is continuously degraded; levels depend on the time spent in G0.[7][10] |

| G1 (Gap 1) | Low to Moderate | Levels are at their lowest in early G1 and progressively increase.[2][9] |

| S (Synthesis) | Moderate to High | Accumulation of the protein begins.[2][7] |

| G2 (Gap 2) | High | Protein levels continue to rise, reaching their peak.[2] |

| M (Mitosis) | Highest | Coats the surface of chromosomes.[2][9] |

Table 1: Ki-67 Protein Expression Throughout the Cell Cycle

| Tumor Type | Ki-67 Expression Rate | Correlation with other markers |

| Basal Cell Carcinomas (BCCs) | 57.33% | High prevalence of p53 protein.[11] |

| Squamous Cell Carcinomas (SCCs) | 47.70% | High prevalence of p53 protein.[11] |

| Keratoacanthomas (KAs) | 37.5% | p53 expression was null.[11] |

| Lung Adenocarcinoma | High in 49.2% of cases | Associated with male sex, smoking, and poor tumor differentiation.[12] |

| Breast Cancer | Positive in 80% of cases | Associated with high histopathological grade.[13] |

Table 2: Examples of Ki-67 Expression in Different Tumor Types

Experimental Protocols for Ki-67 Detection

Accurate detection of Ki-67 is paramount for both research and clinical diagnostics. The following are detailed methodologies for common Ki-67 detection techniques.

Immunohistochemistry (IHC) for Paraffin-Embedded Tissues

This protocol is adapted from several sources and provides a general workflow for Ki-67 staining in formalin-fixed, paraffin-embedded (FFPE) tissues.[14][15][16]

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Tris-buffered saline with Tween-20 (TBST)

-

Antigen Retrieval Solution (e.g., Citrate buffer, pH 6.0)

-

3% Hydrogen Peroxide

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in TBST)

-

Primary antibody against Ki-67

-

Biotinylated secondary antibody

-

ABC HRP Kit (Vectastain)

-

DAB Substrate Kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 5 minutes each.

-

Hydrate through graded ethanol series: 95% and 70% for 5 minutes each.

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution.

-

Heat in a steamer or microwave to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Wash slides with TBST.

-

Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Wash with TBST.

-

Apply blocking buffer for 1 hour.

-

Incubate with diluted primary Ki-67 antibody overnight at 4°C in a humidified chamber.

-

Wash with TBST.

-

Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash with TBST.

-

Incubate with ABC reagent for 30 minutes.

-

Wash with TBST.

-

Apply DAB substrate and monitor for color development.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Immunofluorescence (IF) for Cells and Tissues

This protocol outlines the general steps for fluorescent detection of Ki-67.[1][17][18]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody against Ki-67

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Sample Preparation:

-

For cultured cells: Grow on coverslips, wash with PBS, and fix with 4% PFA.

-

For tissue sections: Follow deparaffinization and antigen retrieval steps as in IHC.

-

-

Permeabilization:

-

Incubate with permeabilization buffer for 5-10 minutes.

-

Wash with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes.

-

-

Antibody Incubation:

-

Incubate with primary Ki-67 antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Mounting:

-

Counterstain with DAPI.

-

Mount coverslips with antifade mounting medium.

-

Image using a fluorescence microscope.

-

Flow Cytometry for Ki-67 and DNA Content

This method allows for the simultaneous analysis of Ki-67 expression and cell cycle phase based on DNA content.[19][20][21][22]

Materials:

-

Cell suspension

-

PBS

-

Cold 70% Ethanol for fixation

-

Staining Buffer (e.g., PBS with 1% FBS and 0.09% NaN3)

-

Anti-Ki-67 antibody (conjugated to a fluorophore)

-

DNA staining dye (e.g., Propidium Iodide, DAPI, or Hoechst 33342)

-

RNase A (if using Propidium Iodide)

Procedure:

-

Cell Preparation and Fixation:

-

Harvest and count cells.

-

Wash with PBS.

-

Fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 1 hour.

-

-

Staining:

-

Wash fixed cells with Staining Buffer.

-

Resuspend cells in Staining Buffer containing the anti-Ki-67 antibody.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Wash with Staining Buffer.

-

Resuspend in a solution containing the DNA staining dye and RNase A (if needed).

-

Incubate as required for the specific DNA dye.

-

-

Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data to identify cell populations based on Ki-67 fluorescence and DNA content (G0/G1, S, G2/M).

-

Signaling Pathways and Visualizations

The expression of Ki-67 is tightly linked to the cell cycle machinery. The transition from G0 to G1 and subsequent entry into the S phase is a critical regulatory point.

G0 to G1 Transition and Ki-67 Expression

The decision for a cell to exit quiescence (G0) and enter the cell cycle (G1) is governed by a complex network of signaling pathways, with the Retinoblastoma (Rb) protein and E2F transcription factors playing a central role. In quiescent cells, hypophosphorylated Rb binds to E2F, repressing the transcription of genes required for cell cycle progression, including MKI67.[23][24] Mitogenic signals lead to the activation of Cyclin D-CDK4/6 and subsequently Cyclin E-CDK2 complexes, which phosphorylate and inactivate Rb.[25] This releases E2F to activate the transcription of its target genes, leading to the expression of Ki-67 and entry into the S phase.

G0/G1 transition signaling pathway leading to Ki-67 expression.

Experimental Workflow: Flow Cytometry for Ki-67 and DNA Content

The following diagram illustrates a typical workflow for analyzing Ki-67 expression in conjunction with cell cycle status using flow cytometry.

Workflow for Ki-67 and DNA content analysis by flow cytometry.

Logical Relationship of Ki-67 Expression to Cell Cycle State

This diagram depicts the relationship between Ki-67 levels and the different phases of the cell cycle, highlighting its graded nature.

Conceptual relationship of Ki-67 protein levels and cell cycle phases.

Conclusion

The understanding of Ki-67 expression has evolved from a binary marker of proliferation to a graded indicator of cell cycle activity and history. Its absence in long-term quiescent G0 cells remains a valid principle, but the dynamic degradation and synthesis provide a more nuanced picture that is critical for both basic research and clinical applications. For researchers and drug development professionals, a precise understanding of Ki-67 dynamics is essential for the accurate interpretation of proliferation assays and the development of novel therapeutics targeting the cell cycle. The methodologies and pathways detailed in this guide provide a robust framework for the investigation and application of Ki-67 as a key biomarker.

References

- 1. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. beckman.it [beckman.it]

- 4. A comparative study between Ki67 positive versus Ki67 negative females with breast cancer: Cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ki67 is a Graded Rather than a Binary Marker of Proliferation versus Quiescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ki67 is a Graded Rather than a Binary Marker of Proliferation versus Quiescence (Cell Reports 2018) | Spencer Lab | University of Colorado Boulder [colorado.edu]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunohistochemical Evaluation of p53 and Ki67 Expression in Skin Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prognostic role of p53 and Ki-67 immunohistochemical expression in patients with surgically resected lung adenocarcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sgo-iasgo.com [sgo-iasgo.com]

- 14. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 15. sysy-histosure.com [sysy-histosure.com]

- 16. 2.2. Ki-67 staining [bio-protocol.org]

- 17. nextgen-protocols.org [nextgen-protocols.org]

- 18. mdpi.com [mdpi.com]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. immunostep.com [immunostep.com]

- 21. bdbiosciences.com [bdbiosciences.com]

- 22. A DNA/Ki67-Based Flow Cytometry Assay for Cell Cycle Analysis of Antigen-Specific CD8 T Cells in Vaccinated Mice [jove.com]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

molecular weight and structure of Ki-67 protein

An In-depth Technical Guide to the Molecular Weight and Structure of Ki-67 Protein

This guide provides a comprehensive overview of the molecular characteristics of the Ki-67 protein, a cornerstone marker for cellular proliferation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the protein's molecular weight, structural domains, and the experimental methodologies used for its characterization.

Molecular Weight of Ki-67

The human Ki-67 protein, encoded by the MKI67 gene, is a large nuclear protein that exists in multiple isoforms due to alternative splicing of its primary transcript. The two major isoforms differ by the inclusion or exclusion of exon 7.[1][2] This results in proteins with distinct molecular weights, which are critical parameters for their detection and analysis in experimental settings.

Table 1: Molecular Weight of Human Ki-67 Protein Isoforms

| Isoform | Theoretical Molecular Weight (kDa) | Basis of Variation |

| Long Isoform | ~359 kDa (also reported as 350 kDa or 395 kDa) | Includes sequence from exon 7[1][2][3] |

| Short Isoform | ~320 kDa (also reported as 345 kDa) | Lacks sequence from exon 7[1][2][3] |

Structure of Ki-67 Protein

The Ki-67 protein is characterized by a modular structure with several conserved domains that are crucial for its function in cell cycle progression and chromatin organization. While a complete, experimentally determined three-dimensional structure of the full-length protein is not yet available, the structure and function of its key domains have been elucidated.

Key Structural Domains:

-

N-terminal Forkhead-Associated (FHA) Domain: This phosphopeptide-binding domain is located at the N-terminus and is known to interact with other proteins in a phosphorylation-dependent manner, including the kinesin-like motor protein Hklp2/Kif15 and the nucleolar protein NIFK.[1][4][5]

-

Protein Phosphatase 1 (PP1) Binding Domain: This motif facilitates the interaction of Ki-67 with Protein Phosphatase 1, a key regulator of many cellular processes, including cell cycle progression.[1][4]

-

Central Tandem Repeats: A significant portion of the Ki-67 protein consists of a large central domain containing 16 tandemly repeated sequences.[4][5] This region is subject to heavy phosphorylation during mitosis, suggesting a role in regulating its function during cell division.[4][5]

-

C-terminal Leucine/Arginine-rich (LR) Domain: This domain, located at the C-terminus, is responsible for the association of Ki-67 with chromatin.[1][4][5] It can directly bind to DNA and also interacts with heterochromatin protein 1 (HP1) isoforms.[1]

A computed structure model for a large fragment of the human Ki-67 protein is available in the AlphaFold Protein Structure Database under the accession number P46013.[6]

Experimental Protocols

Determination of Molecular Weight by SDS-PAGE and Western Blotting

The molecular weight of Ki-67 isoforms is typically determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by Western Blotting.

Methodology:

-

Sample Preparation:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Mix a specific amount of protein (typically 20-40 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes to denature and reduce the proteins.

-

-

SDS-PAGE:

-

Due to the large size of Ki-67, a low-percentage polyacrylamide gel (e.g., 4-6% acrylamide) is recommended for optimal resolution.

-

Load the prepared protein samples and a high-range molecular weight marker into the wells of the gel.

-

Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer (Western Blotting):

-

Equilibrate the gel and a polyvinylidene difluoride (PVDF) or nitrocellulose membrane in transfer buffer. For large proteins like Ki-67, adding up to 20% ethanol to the transfer buffer can improve transfer efficiency.[7]

-

Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer. An overnight transfer at a low constant voltage (e.g., 20-30V) in a cold room (4°C) is recommended to ensure complete transfer of high molecular weight proteins.[7][8]

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Ki-67 (e.g., MIB-1 clone) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The molecular weights of the detected bands can be estimated by comparison with the molecular weight marker.

-

Structural Analysis Methodologies

Determining the high-resolution three-dimensional structure of a large and complex protein like Ki-67 is challenging. The primary techniques for such an endeavor are X-ray crystallography and cryo-electron microscopy (cryo-EM).

-

X-ray Crystallography: This technique requires the protein to be purified to a high degree and then crystallized. The resulting crystals are exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure can be modeled.

-

Cryo-Electron Microscopy (Cryo-EM): This method involves flash-freezing purified protein in solution and then imaging the individual protein particles with an electron microscope. The images from thousands of particles are then computationally averaged and reconstructed to generate a 3D structure.

To date, no high-resolution, full-length experimental structure of Ki-67 has been deposited in the Protein Data Bank (PDB). The available structural information is largely derived from studies of individual domains and computational modeling.

Signaling Pathways Influencing Ki-67 Expression

The expression of Ki-67 is tightly regulated and serves as a downstream indicator of proliferative signaling pathways. Several key pathways are known to influence the levels of Ki-67, making it a critical readout in cancer research and drug development.

Key regulatory pathways include:

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival. Activation of this pathway is frequently observed in cancer and leads to the upregulation of proteins involved in cell cycle progression, including Ki-67.

-

RAS/MAPK Pathway: This pathway, often activated by growth factor signaling, plays a crucial role in transmitting signals from the cell surface to the nucleus to stimulate proliferation, differentiation, and survival. Its activation is also associated with increased Ki-67 expression.

-

p53 Pathway: The tumor suppressor protein p53 acts as a guardian of the genome, halting the cell cycle in response to DNA damage. Loss or mutation of p53 can lead to uncontrolled cell proliferation, often correlated with high Ki-67 levels.[5]

-

Wnt/β-catenin Pathway: This pathway is fundamental in development and tissue homeostasis. Its aberrant activation in cancer can drive cell proliferation, in part by upregulating targets that promote cell cycle entry, thus increasing the population of Ki-67-positive cells.[9]

References

- 1. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellapplications.com [cellapplications.com]

- 3. neobiotechnologies.com [neobiotechnologies.com]

- 4. researchgate.net [researchgate.net]

- 5. The chromatin-binding domain of Ki-67 together with p53 protects human chromosomes from mitotic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. embopress.org [embopress.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to MKI67 Gene Regulation and Expression

Abstract

The MKI67 gene, encoding the Ki-67 protein, is a cornerstone of cell proliferation research and a clinically significant biomarker in oncology.[1] Its expression is tightly linked to the cell cycle, being present in all active phases (G1, S, G2, M) but absent in the quiescent G0 phase.[2][3] This dynamic regulation makes Ki-67 an invaluable tool for assessing the growth fraction of cell populations, particularly in tumors.[1][4] Beyond its role as a marker, Ki-67 plays a direct part in fundamental cellular processes, including ribosome biogenesis and the structural organization of mitotic chromosomes.[5][6][7] Consequently, it has emerged as a promising therapeutic target for cancer.[5][8][9] This guide provides a comprehensive overview of the transcriptional and post-transcriptional regulation of MKI67, the functional roles of the Ki-67 protein, its clinical implications in cancer, and detailed protocols for its experimental manipulation.

MKI67 Gene and Ki-67 Protein: An Overview

The human MKI67 gene is located on chromosome 10 and encodes a large nuclear protein of over 3,000 amino acids, known as Ki-67.[10] The protein's expression is exclusively associated with proliferating cells, making it a definitive molecular marker for cell division.[1][11] Its absence in quiescent (G0) cells provides a clear distinction between resting and actively cycling cells.

Key Characteristics of MKI67/Ki-67:

-

Gene: MKI67

-

Protein: Ki-67[12]

-

Location: Nucleus, primarily in the nucleolus during interphase and associated with the perichromosomal layer during mitosis.[5]

-

Primary Function: Marker of proliferation; involved in ribosome biogenesis and chromosome organization.[6][10]

Regulation of MKI67 Expression

The strict cell cycle-dependent expression of MKI67 is governed by complex regulatory networks at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation

MKI67 transcription is initiated in the late G1 phase and continues through the S, G2, and M phases. This process is orchestrated by a concert of transcription factors that bind to the MKI67 promoter region. While the complete picture is still emerging, several key regulatory pathways have been identified. The DREAM complex, a critical regulator of cell cycle-dependent gene expression, is known to repress MKI67 in G0 and early G1. As cells progress through the cell cycle, the activating E2F transcription factors are released, contributing to MKI67 expression.

Caption: Transcriptional control of the MKI67 gene during the cell cycle.

Table 1: Key Transcriptional Regulators of MKI67

| Regulator/Pathway | Role | Phase of Activity |

| DREAM Complex | Repressor | G0 / Early G1 |

| E2F Family | Activator | Late G1 / S |

| p53 | Repressor | G1/S Checkpoint |

| c-Myc | Activator | G1 / S |

Post-Transcriptional and Post-Translational Regulation

Following transcription, MKI67 mRNA levels are further regulated. Post-translational modifications of the Ki-67 protein, particularly phosphorylation, are critical for its function and localization during mitosis. The protein is rapidly degraded at the end of mitosis, ensuring its absence as cells enter G1 or G0. This degradation is mediated by the ubiquitin-proteasome system.

Role of Ki-67 in the Cell Cycle and Cancer

The Ki-67 protein is not merely a passive marker; it performs active roles essential for cell division.

Cell Cycle Dynamics and Function

-

Interphase (G1, S, G2): Ki-67 localizes to the nucleolus, where it is involved in the early stages of ribosome biogenesis and rRNA transcription.[5][6]

-

Mitosis (M): As the nuclear envelope breaks down, Ki-67 relocates to form a "perichromosomal layer" that coats the surface of mitotic chromosomes.[10] This layer is thought to act as a biological "surfactant," preventing chromosome aggregation and ensuring proper segregation into daughter cells.[7] Recent studies also indicate Ki-67 is required for maintaining chromatin accessibility, which is crucial for processes like V(D)J recombination in lymphocytes.[7]

Caption: Ki-67 protein expression is tightly linked to the cell cycle phases.

Ki-67 as a Cancer Biomarker and Therapeutic Target

The percentage of Ki-67-positive tumor cells (the Ki-67 labeling index) is a widely used prognostic and predictive marker in many cancer types, including breast, lung, and prostate cancer.[1][9] A high Ki-67 index generally correlates with a more aggressive tumor phenotype, higher grade, and poorer patient outcomes.[1][4] However, a lack of standardization in scoring methods has led to some controversy regarding its clinical utility.[13]

Given its critical role in proliferation and high expression in many aggressive cancers, Ki-67 is an attractive therapeutic target.[8] Strategies to inhibit Ki-67 function, such as using antisense oligonucleotides or targeted protein degraders, have shown promise in preclinical models by inducing cell cycle arrest and apoptosis.[1][14][15]

Table 2: Impact of Ki-67 Depletion on Cellular Processes

| Cellular Process | Effect of Ki-67 Depletion | Reference |

| Cell Proliferation | Inhibition or arrest of the cell cycle | [1] |

| Ribosome Biogenesis | Impaired rRNA processing and production | [5] |

| Cancer Stem Cells | Reduction in the cancer stem cell population | [8] |

| Chemosensitivity | Increased sensitivity to certain chemotherapeutic agents | [8] |

Experimental Protocols

Investigating MKI67 regulation and function often requires modulating its expression or identifying its regulatory elements. Below are detailed protocols for two fundamental techniques.

Protocol: siRNA-mediated Knockdown of MKI67

This protocol describes the transient silencing of MKI67 expression in cultured cells using small interfering RNA (siRNA).

Materials:

-

Cultured mammalian cells (e.g., HeLa, MCF-7)

-

Complete growth medium

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

MKI67-specific siRNA and non-targeting control siRNA (20 µM stocks)

-

Sterile microcentrifuge tubes and cell culture plates (e.g., 6-well)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.[16] For a 6-well plate, seed approximately 2.5 x 10^5 cells per well in 2 mL of complete medium.

-

siRNA Dilution: In a sterile microcentrifuge tube, dilute 5 µL of the 20 µM siRNA stock (final concentration 50 nM) into 250 µL of Opti-MEM™. Mix gently. Prepare separate tubes for MKI67 siRNA and the negative control.

-

Transfection Reagent Dilution: In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.[16]

-

Transfection: Add the 500 µL of siRNA-lipid complex drop-wise to the cells in one well of the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation: Harvest the cells to assess knockdown efficiency. Analyze MKI67 mRNA levels by RT-qPCR or Ki-67 protein levels by Western blot or immunofluorescence.

Caption: Experimental workflow for siRNA-mediated gene knockdown.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the key steps to identify genome-wide binding sites of a transcription factor regulating MKI67.

Materials:

-

Cultured cells (~1-5 x 10^7 cells per IP)

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers (containing protease inhibitors)

-

Sonicator or Micrococcal Nuclease (for chromatin fragmentation)

-

ChIP-grade antibody against the transcription factor of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cross-linking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[17]

-

Cell Lysis: Harvest and wash the cells. Lyse the cell membrane to release nuclei, then lyse the nuclear membrane to release chromatin.

-

Chromatin Fragmentation: Resuspend the chromatin and shear it into fragments of 200-600 bp. This is typically done by sonication, which requires careful optimization.[18] Alternatively, enzymatic digestion can be used.[18]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a specific antibody against the target transcription factor. An IgG control IP should be run in parallel.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard column-based kit.[19]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and the input control DNA. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify enriched binding sites.[20]

Caption: Key steps in a Chromatin Immunoprecipitation (ChIP-seq) experiment.

References

- 1. Ki67 is a promising molecular target in the diagnosis of cancer (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. oncotarget.com [oncotarget.com]

- 9. MKI67 | Cancer Genetics Web [cancerindex.org]

- 10. platform.opentargets.org [platform.opentargets.org]

- 11. dovepress.com [dovepress.com]

- 12. MKI67 marker of proliferation Ki-67 [Gymnogyps californianus (California condor)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq). | Sigma-Aldrich [sigmaaldrich.com]

- 20. youtube.com [youtube.com]

The Multifaceted Roles of Ki-67 In Vivo: Beyond a Proliferation Marker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear protein Ki-67 is ubiquitously used in pathology as a marker for cellular proliferation to grade tumors and predict patient outcomes. However, a growing body of evidence reveals that its physiological roles in vivo extend far beyond simply indicating cell division. Recent genetic studies have surprisingly demonstrated that Ki-67 is not essential for cell proliferation, as mice lacking the MKI67 gene are viable and fertile. This guide provides a comprehensive overview of the contemporary understanding of Ki-67's in vivo functions, delving into its critical roles in the intricate organization of chromatin architecture and the fundamental process of ribosome biogenesis. We will explore the molecular mechanisms, key protein interactions, and the downstream consequences of Ki-67's activities. This document is intended to serve as a technical resource, providing not only a thorough review of the current literature but also detailed experimental protocols and data presented in a readily accessible format to aid researchers in their investigation of this multifaceted protein.

Ki-67 and the Architecture of the Nucleus: A Role in Heterochromatin Organization

Emerging evidence strongly suggests that a primary function of Ki-67 in interphase is the spatial organization of heterochromatin, the densely packed and transcriptionally silent regions of the genome.

1.1. Perinucleolar and Pericentromeric Heterochromatin Association:

During interphase, Ki-67 is predominantly localized to the periphery of the nucleolus and at pericentromeric heterochromatin.[1] Its presence in these regions is not passive; Ki-67 plays an active role in tethering heterochromatin to the nucleolus.[2] Depletion of Ki-67 leads to a notable detachment of heterochromatin from the nucleolar periphery.[2] This function is crucial for maintaining the overall nuclear architecture and has implications for the regulation of gene expression.

1.2. Interaction with Heterochromatin Proteins:

Ki-67's role in heterochromatin organization is mediated through its interaction with key architectural proteins. It has been shown to interact with all three members of the Heterochromatin Protein 1 (HP1) family, which are canonical readers of the repressive histone mark H3K9me3. This interaction is thought to be crucial for the compaction and stabilization of heterochromatic regions.

1.3. Impact on Gene Expression:

By organizing higher-order chromatin structure, Ki-67 can influence gene expression. Loss of Ki-67 leads to widespread changes in the transcriptome, with the deregulation of thousands of genes.[1] Specifically, in cancer cells, Ki-67 knockout has been shown to alter the expression of genes involved in the epithelial-mesenchymal transition (EMT), inflammation, and stem cell characteristics.[1] This suggests that Ki-67, through its role in chromatin architecture, contributes to the establishment and maintenance of cellular identity and can impact tumorigenesis.

Quantitative Data: Gene Expression Changes upon Ki-67 Knockout

| Cell Line | Number of Deregulated Genes (q < 0.05) | Number of Genes with >2-fold Change | Key Affected Pathways | Reference |

| NIH/3T3 | 2,558 | - | - | [1] |

| 4T1 (murine breast cancer) | 9,127 | 914 | Inflammation, Apoptosis, p53, EMT, Estrogen Response, K-Ras Signaling, Hypoxia | [1] |

| MDA-MB-231 (human breast cancer) | - | - | EMT, Inflammatory Response, Estrogen Response, K-RAS Signaling, Hypoxia | [1] |

Ki-67's Contribution to Ribosome Biogenesis: A Nexus of Protein Synthesis

The nucleolus is the primary site of ribosome biogenesis, a fundamental process for cell growth and proliferation. Ki-67's localization to the nucleolus during interphase points to its involvement in this critical cellular function.

2.1. Role in pre-rRNA Processing and 60S Subunit Export:

While not essential for pre-rRNA transcription itself, Ki-67 appears to play a regulatory role in the processing of pre-rRNA and the export of the 60S pre-ribosomal subunit from the nucleolus.[3][4] It interacts with proteins involved in these processes, such as GNL2 and MDN1.[3][4] Depletion of Ki-67 can lead to defects in the maturation and transport of ribosomal subunits, which can, in turn, affect the overall rate of protein synthesis.

2.2. Mitotic Inheritance of Nucleolar Components:

During mitosis, the nucleolus disassembles. Ki-67 relocates to the periphery of condensed chromosomes, forming a structure known as the perichromosomal layer (PCL).[1][5] In this location, Ki-67 is crucial for sequestering and ensuring the proper segregation of nucleolar proteins and pre-ribosomal components to the daughter cells.[1][5] This function ensures that the machinery for ribosome biogenesis is readily available for the newly formed cells upon entering the next interphase. Depletion of Ki-67 results in the failure of many nucleolar proteins to associate with the mitotic chromosome periphery.[1][5]

Signaling Pathway: Ki-67 in Ribosome Biogenesis and Mitotic Inheritance

Caption: Ki-67's role in ribosome biogenesis and mitotic inheritance.

Ki-67 and the Cell Cycle: A Dynamic Regulator

While not essential for proliferation, Ki-67's expression is tightly regulated throughout the cell cycle, and it plays a role in the proper execution of cell division.

3.1. Cell Cycle-Dependent Expression and Localization:

Ki-67 protein levels are low in G1, increase through S and G2, and peak in mitosis.[6] It is absent in quiescent (G0) cells.[6] Its localization also changes dramatically, from the nucleolus in interphase to the chromosome periphery in mitosis.[6] This dynamic behavior is regulated by phosphorylation, primarily by CDK1, which promotes its dissociation from chromatin during mitosis.[6]

3.2. Role in Mitosis:

During mitosis, Ki-67's function as a "surfactant" at the chromosome periphery prevents chromosomes from collapsing into a single mass.[7] This ensures that individual chromosomes can be properly segregated to the daughter cells. Depletion of Ki-67 can lead to mitotic defects, although the severity of these defects can vary between cell types.

Quantitative Data: Ki-67 Expression Across Cell Cycle Phases

| Cell Cycle Phase | Ki-67 Protein Level | Ki-67 Localization |

| G0 | Absent | - |

| G1 | Low | Nucleolus |

| S | Increasing | Nucleolus |

| G2 | High | Nucleolus |

| M | Peak | Perichromosomal Layer |

Note: Specific quantitative values for protein levels can vary significantly between cell types and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo functions of Ki-67.

4.1. Immunofluorescence Staining of Ki-67

This protocol is for the visualization of Ki-67 localization in cultured cells or tissue sections.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

-

Primary antibody: Anti-Ki-67 antibody (e.g., MIB-1 clone)

-

Secondary antibody: Fluorophore-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: For cultured cells, wash with PBS and fix with 4% PFA for 15 minutes at room temperature. For paraffin-embedded tissue sections, deparaffinize and rehydrate.

-

Permeabilization: Wash three times with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-Ki-67 primary antibody in Blocking Buffer and incubate overnight at 4°C.

-

Washing: Wash three times with PBS containing 0.1% Tween-20.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS containing 0.1% Tween-20 and incubate with DAPI solution for 5 minutes.

-

Mounting: Wash three times with PBS and mount the coverslip using mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

4.2. Ki-67 Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the steps to identify the genomic regions that Ki-67 binds to.

Materials:

-

Formaldehyde (for crosslinking)

-

Glycine

-

Lysis Buffers (e.g., RIPA buffer)

-

Sonicator or Micrococcal Nuclease (MNase)

-

Anti-Ki-67 antibody for ChIP

-

Protein A/G magnetic beads

-

Wash Buffers

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Crosslinking: Crosslink cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis: Harvest and lyse cells to isolate nuclei.

-

Chromatin Fragmentation: Resuspend nuclei and shear chromatin to fragments of 200-500 bp using sonication or MNase digestion.

-

Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin with the anti-Ki-67 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify Ki-67 binding sites.

4.3. Generation of Mki67 Knockout Mice using CRISPR/Cas9

This protocol provides a general workflow for creating a Ki-67 knockout mouse model.

Materials:

-

Cas9 mRNA or protein

-

Single guide RNAs (sgRNAs) targeting the Mki67 gene

-

Fertilized mouse eggs

-

Mating cages and pseudopregnant female mice

-

Microinjection setup

-

Genotyping reagents (primers, PCR master mix)

Procedure:

-

sgRNA Design and Synthesis: Design two or more sgRNAs targeting a critical exon of the Mki67 gene. Synthesize the sgRNAs.

-

Microinjection: Prepare a microinjection mix containing Cas9 mRNA/protein and the sgRNAs. Microinject the mix into the cytoplasm or pronucleus of fertilized mouse eggs.

-

Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

-

Generation of Founder Mice: Pups born from the surrogate mothers are potential founders.

-

Genotyping: At weaning, obtain tail biopsies from the pups and perform PCR and Sanger sequencing to identify individuals with mutations in the Mki67 gene.

-

Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish a heterozygous knockout line. Intercross heterozygotes to generate homozygous knockout mice.

-

Phenotypic Analysis: Characterize the phenotype of the knockout mice, including viability, fertility, and any cellular or physiological abnormalities.

Experimental Workflow: Generation of Mki67 Knockout Mice

Caption: Workflow for generating Mki67 knockout mice using CRISPR/Cas9.

Conclusion and Future Directions

The understanding of Ki-67's in vivo functions has undergone a significant paradigm shift. Far from being a mere marker of proliferation, Ki-67 emerges as a key architectural protein of the nucleus, with profound effects on chromatin organization and ribosome biogenesis. The viability of Ki-67 knockout mice challenges the field to reconsider its fundamental roles and to explore its contributions to cellular physiology and pathology in greater depth.

Future research should focus on several key areas:

-

Dissecting the molecular mechanisms: Elucidating the precise molecular interactions through which Ki-67 organizes heterochromatin and regulates ribosome biogenesis.

-

Investigating tissue-specific roles: Exploring whether the functions of Ki-67 vary in different cell types and developmental contexts.

-

Therapeutic implications: Given its role in tumorigenesis beyond proliferation, investigating whether targeting the specific functions of Ki-67, rather than just its presence, could offer novel therapeutic strategies.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complex and fascinating biology of the Ki-67 protein. The provided protocols and data summaries are intended to facilitate further investigation into its multifaceted roles in vivo.

References

- 1. Ki-67 regulates global gene expression and promotes sequential stages of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ki-67 is a PP1-interacting protein that organises the mitotic chromosome periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Mapping the nucleolar proteome reveals a spatiotemporal organization related to intrinsic protein disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome Profiling Reveals a Cell-Type-Specific Translational Landscape in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The intrinsically disorderly story of Ki-67 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ki-67 Localization: A Tale of Two Cellular States - Interphase vs. Mitosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ki-67 protein, a cornerstone of proliferation assessment in pathology, exhibits a highly dynamic and tightly regulated localization throughout the cell cycle. Its spatial distribution is intrinsically linked to its function, transitioning from a key organizer of nuclear architecture in interphase to a critical component of chromosome segregation during mitosis. This technical guide provides a comprehensive overview of the differential localization of Ki-67 in interphase versus mitosis, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative insights into its distribution.

Introduction